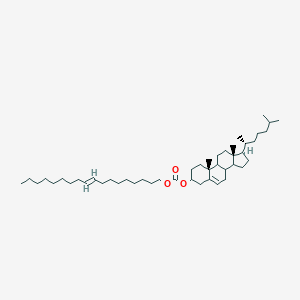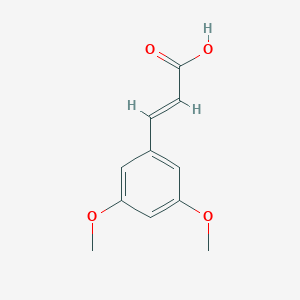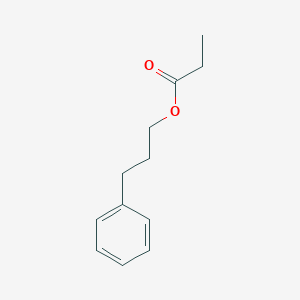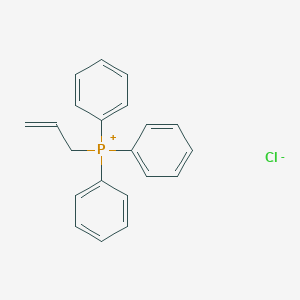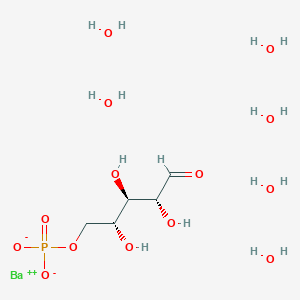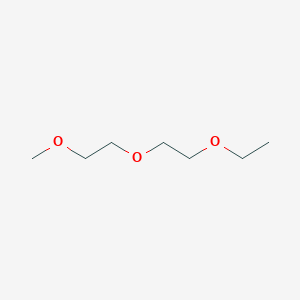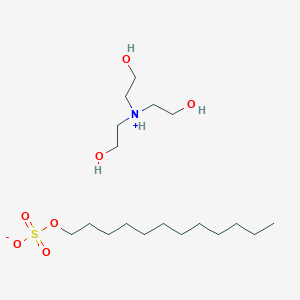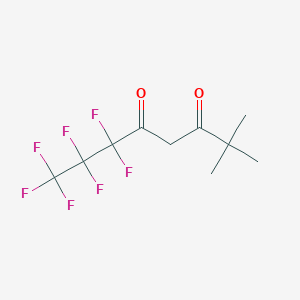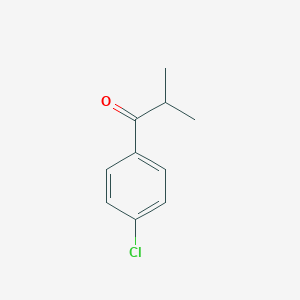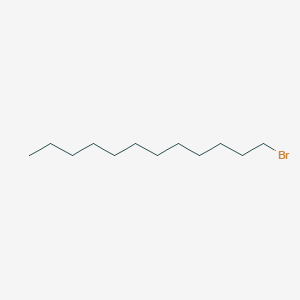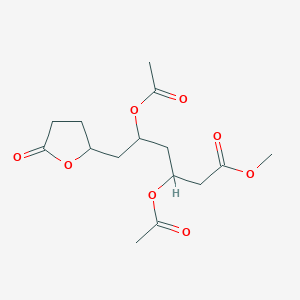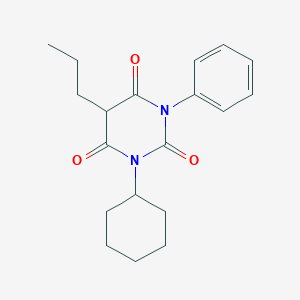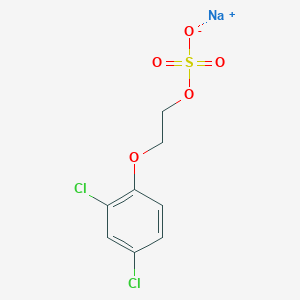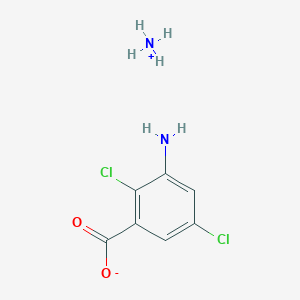
Chloramben-ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloramben-ammonium is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of benzoic acid herbicides and acts by inhibiting the growth of plant cells. Chloramben-ammonium is a white crystalline solid that is soluble in water and is highly effective in controlling broadleaf weeds.
Mécanisme D'action
Chloramben-ammonium acts by inhibiting the growth of plant cells. It interferes with the synthesis of proteins and nucleic acids, thus preventing the growth and development of weeds. The herbicide is absorbed by the roots and leaves of the plant and translocated to the growing points, where it exerts its herbicidal effect.
Effets Biochimiques Et Physiologiques
Chloramben-ammonium has been found to affect the metabolism of plants by inhibiting the activity of certain enzymes. It also affects the photosynthetic process by reducing the efficiency of photosystem II. The herbicide has been found to cause oxidative stress in plants, leading to the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Chloramben-ammonium is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. The herbicide is highly effective in controlling broadleaf weeds and is relatively easy to use. However, it has some limitations, such as its toxicity to non-target organisms and its persistence in the environment.
Orientations Futures
There are several areas of research that can be explored in the future regarding chloramben-ammonium. One area of research is to study the effects of the herbicide on soil microorganisms and their role in the degradation of chloramben-ammonium. Another area of research is to develop new formulations of the herbicide that are more effective and less toxic to non-target organisms. Additionally, there is a need to study the long-term effects of chloramben-ammonium on the environment and human health.
Conclusion:
Chloramben-ammonium is a highly effective herbicide that is widely used in agriculture to control broadleaf weeds. It acts by inhibiting the growth of plant cells and has been extensively studied for its herbicidal properties. The herbicide has some advantages and limitations for laboratory experiments and several areas of research can be explored in the future to improve its effectiveness and reduce its environmental impact.
Méthodes De Synthèse
Chloramben-ammonium is synthesized by reacting chloramben with ammonium hydroxide. The reaction takes place in an aqueous medium at a temperature of around 60-70°C. The product obtained is then purified by recrystallization to obtain pure chloramben-ammonium.
Applications De Recherche Scientifique
Chloramben-ammonium has been extensively studied for its herbicidal properties. It has been found to be highly effective in controlling a wide range of broadleaf weeds in various crops such as soybean, cotton, and corn. The herbicide is also used in non-crop areas such as golf courses, parks, and lawns.
Propriétés
Numéro CAS |
1076-46-6 |
|---|---|
Nom du produit |
Chloramben-ammonium |
Formule moléculaire |
C7H8Cl2N2O2 |
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
azanium;3-amino-2,5-dichlorobenzoate |
InChI |
InChI=1S/C7H5Cl2NO2.H3N/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12);1H3 |
Clé InChI |
RSSKZIYCSDAOJD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[NH4+] |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[NH4+] |
Autres numéros CAS |
1076-46-6 |
Numéros CAS associés |
133-90-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



